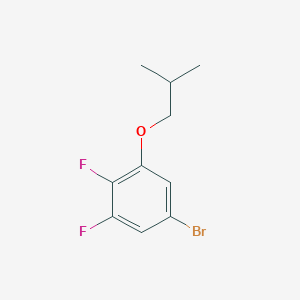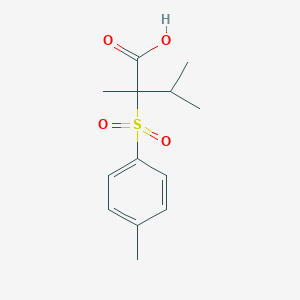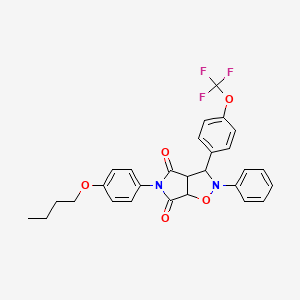
1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-4-nitrophényl)pyrrolidine 1-oxyde est un composé chimique de formule moléculaire C10H11FN2O2. Il s'agit d'un dérivé de la pyrrolidine, un hétérocycle à cinq chaînons contenant de l'azote, et présente à la fois des groupes fonctionnels fluor et nitro sur le cycle phényle.
Méthodes De Préparation
La synthèse du 1-(2-Fluoro-4-nitrophényl)pyrrolidine 1-oxyde implique généralement les étapes suivantes :
Matériaux de Départ : La synthèse commence par des matériaux de départ disponibles dans le commerce, tels que la 2-fluoro-4-nitroaniline et la pyrrolidine.
Conditions de Réaction : La réaction implique la substitution nucléophile du groupe amino de la 2-fluoro-4-nitroaniline par la pyrrolidine en conditions basiques. Ceci peut être réalisé en utilisant une base telle que l'hydrure de sodium ou le carbonate de potassium dans un solvant approprié comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF).
Oxydation : La 1-(2-Fluoro-4-nitrophényl)pyrrolidine résultante est ensuite oxydée pour former le dérivé 1-oxyde. Cette oxydation peut être réalisée en utilisant des oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA).
Analyse Des Réactions Chimiques
Le 1-(2-Fluoro-4-nitrophényl)pyrrolidine 1-oxyde subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs tels que la poudre de fer dans l'acide acétique ou l'hydrogénation catalytique.
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres nucléophiles dans des conditions appropriées. Par exemple, une substitution aromatique nucléophile peut être réalisée en utilisant des réactifs tels que le méthylate de sodium ou le thiolate de potassium.
Oxydation : Le cycle pyrrolidine peut subir une oxydation supplémentaire pour former des N-oxydes ou d'autres dérivés oxydés en utilisant des oxydants comme le m-CPBA.
Les principaux produits formés à partir de ces réactions comprennent les dérivés aminés, les dérivés phényliques substitués et divers produits oxydés.
Applications De Recherche Scientifique
Le 1-(2-Fluoro-4-nitrophényl)pyrrolidine 1-oxyde a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Les caractéristiques structurelles du composé en font une sonde utile pour étudier les interactions enzyme-substrat et la liaison des récepteurs.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères ou les revêtements.
Mécanisme d'Action
Le mécanisme d'action du 1-(2-Fluoro-4-nitrophényl)pyrrolidine 1-oxyde implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe nitro peut participer à des réactions redox, tandis que l'atome de fluor peut influencer l'affinité de liaison et la sélectivité du composé. Le cycle pyrrolidine fournit une rigidité structurelle et peut interagir avec les poches hydrophobes des protéines, améliorant l'activité biologique du composé.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and selectivity. The pyrrolidine ring provides structural rigidity and can interact with hydrophobic pockets in proteins, enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Le 1-(2-Fluoro-4-nitrophényl)pyrrolidine 1-oxyde peut être comparé à d'autres composés similaires, tels que :
1-(4-Fluoro-2-nitrophényl)pyrrolidine : Structure similaire mais avec un motif de substitution différent sur le cycle phényle.
1-(4-Chloro-2-nitrophényl)pyrrolidine : Atome de chlore au lieu de fluor, affectant sa réactivité et son activité biologique.
1-(2,4-Dinitrophényl)pyrrolidine :
La singularité du 1-(2-Fluoro-4-nitrophényl)pyrrolidine 1-oxyde réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
922142-64-1 |
|---|---|
Formule moléculaire |
C10H11FN2O3 |
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
1-(2-fluoro-4-nitrophenyl)-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C10H11FN2O3/c11-9-7-8(12(14)15)3-4-10(9)13(16)5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Clé InChI |
XHCNIBIAFYMZHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC[N+](C1)(C2=C(C=C(C=C2)[N+](=O)[O-])F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



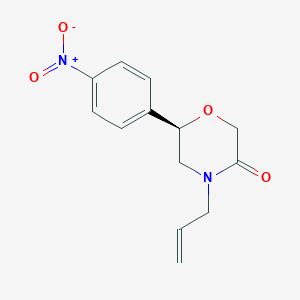
![B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid](/img/structure/B12638958.png)

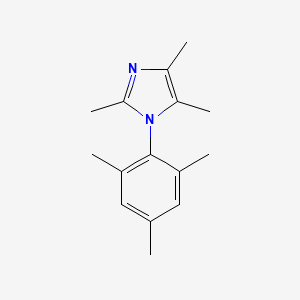
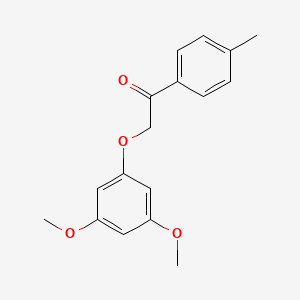
![3-(2,2-dimethyloxan-4-yl)-3-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]propanoic acid](/img/structure/B12638973.png)
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy-](/img/structure/B12638976.png)
![ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B12638981.png)
